1,3-Diethyl-1,3-dimethylurea

Description

Contextualization within the Broader Class of Substituted Urea (B33335) Compounds

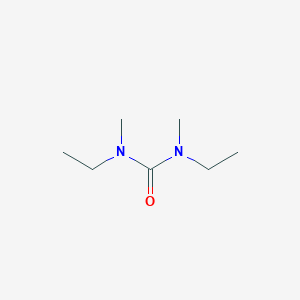

1,3-Diethyl-1,3-dimethylurea is a tetrasubstituted urea, meaning that all four hydrogen atoms of the parent urea molecule have been replaced by alkyl groups. Specifically, it features two ethyl groups and two methyl groups attached to the nitrogen atoms. This substitution pattern distinguishes it from other, more commonly studied ureas like the symmetrically disubstituted 1,3-dimethylurea (B165225). atamanchemicals.comatamankimya.com The structure of these compounds, with a central carbonyl group bonded to two nitrogen atoms, allows for a wide range of derivatives with varying physical and chemical properties. nih.gov The nature of the substituents on the nitrogen atoms significantly influences the molecule's polarity, solubility, and reactivity. atamanchemicals.com

The presence of four alkyl groups in this compound makes it a non-polar molecule with different hydrogen bonding capabilities compared to less substituted ureas. Unlike primary and secondary ureas, which can act as both hydrogen bond donors and acceptors, tetrasubstituted ureas can only function as hydrogen bond acceptors. This structural feature has a profound impact on their physical properties and interactions with other molecules.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 31468-19-6 |

Data sourced from PubChem. nih.gov

Academic Significance and Research Applications of Urea Derivatives

Substituted ureas are of considerable interest in various scientific disciplines due to their wide-ranging applications. rsc.org In medicinal chemistry, the urea moiety is a common feature in numerous therapeutic agents, contributing to their biological activity. nih.gov For instance, urea derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory drugs. ontosight.ai The ability of the urea functional group to form strong hydrogen bonds is a key factor in its utility in drug design. nih.gov

In the field of agriculture, certain substituted ureas are utilized as herbicides and plant growth regulators. atamanchemicals.comwikipedia.org For example, 1,3-dimethylurea is used in some fertilizer formulations to control the release of nitrogen into the soil. wikipedia.org The polymer industry also makes use of urea derivatives in the synthesis of various resins and plastics. atamanchemicals.com

The synthesis of unsymmetrical tetrasubstituted ureas, in particular, has been a subject of research, with various methods being developed to create these complex molecules. rsc.orgacs.org These synthetic efforts are often driven by the desire to create novel compounds with specific properties for various applications.

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in the research specifically focused on this compound. While there is a wealth of information on substituted ureas in general, and even on its close relative 1,3-dimethylurea, dedicated studies on the synthesis, properties, and potential applications of this compound are scarce. nih.gov

The available information is largely limited to its basic physicochemical properties as cataloged in chemical databases. nih.govuni.lusimsonpharma.combiosynth.com There is a lack of published research detailing its specific synthetic routes, spectroscopic characterization, or evaluation for any particular application. This indicates that this compound is a relatively unexplored compound within the vast family of substituted ureas.

This research gap presents an opportunity for future investigations. Studies could be undertaken to develop efficient and scalable synthetic methods for this compound. Furthermore, its physical and chemical properties could be more thoroughly characterized, and its potential applications in areas such as materials science, agriculture, or as a chemical intermediate could be explored. The lack of data on this compound means that its potential contributions to various fields of chemistry and technology remain largely unknown.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethyl-1,3-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5-8(3)7(10)9(4)6-2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKFVHIAEZFRKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31468-19-6 | |

| Record name | 1,3-diethyl-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Diethyl 1,3 Dimethylurea and Analogues

Rational Design and Synthesis of 1,3-Diethyl-1,3-dimethylurea

The rational design of a synthetic route for a tetra-substituted urea (B33335) such as this compound involves the sequential or convergent construction of the core urea scaffold and the introduction of four distinct alkyl substituents onto the nitrogen atoms. This requires careful consideration of the reactivity of precursors and the potential for side reactions.

Strategies for Alkyl and Dialkyl Urea Construction

The construction of alkyl and dialkyl ureas traditionally relies on methods involving hazardous reagents, though modern chemistry increasingly favors safer, "greener" alternatives. rsc.orgresearchgate.net The most common historical method involves the reaction of amines with phosgene (B1210022) or its derivatives, such as isocyanates and carbamoyl (B1232498) chlorides, to form the urea linkage. rsc.orgnih.gov The process typically begins with the generation of an isocyanate from a primary amine and phosgene, which is then reacted with a primary or secondary amine to yield the substituted urea. nih.govtandfonline.com

To mitigate the risks associated with phosgene, various substitutes have been developed, including triphosgene, 1,1-dicarbonyl imidazole (B134444) (CDI), and various carbonates. rsc.orgrsc.orgnih.gov These reagents are generally safer to handle and store. rsc.orgnih.gov Phosgene-free syntheses also include transition metal-catalyzed carbonylation of amines and the use of carbon dioxide (CO₂) or carbon monoxide (CO) as C1 sources in catalytic processes. rsc.orgrsc.orgorganic-chemistry.org

Alternative strategies avoid isocyanate intermediates altogether. These include:

Transamidation of Urea: This method involves the reaction of urea with an amine, often requiring catalysts or heating to proceed efficiently. rsc.org

Hofmann Rearrangement: This reaction generates an isocyanate intermediate in situ from a primary amide, which can then be trapped by an amine to form the desired urea derivative. rsc.orgorganic-chemistry.org

Oxidation of Thioureas: Substituted thioureas can be oxidized to their corresponding urea analogues. rsc.org

Direct Alkylation of Urea: While seemingly straightforward, the direct alkylation of the urea backbone often requires harsh reaction conditions and can suffer from poor selectivity, leading to competing side reactions like O-alkylation or undesired multiple alkylations. rsc.org

A comparative overview of common urea synthesis strategies is presented below.

| Method | Key Reagents/Intermediates | Advantages | Disadvantages | Citation(s) |

| Phosgene-Based | Phosgene, Isocyanates, Carbamoyl Chlorides | Well-established, versatile | Highly toxic and hazardous reagents, formation of byproducts | rsc.orgnih.govtandfonline.com |

| Phosgene-Free | Triphosgene, CDI, Carbonates, CO, CO₂ | Increased safety, reduced hazardous waste | Can require catalysts, higher cost of reagents | rsc.orgrsc.orgnih.govorganic-chemistry.org |

| Transamidation | Urea, Amine | Atom economical | Often requires catalyst and/or heat | rsc.org |

| Hofmann Rearrangement | Primary Amide, Oxidizing Agent | In situ generation of isocyanate | Stoichiometric oxidant required | rsc.orgorganic-chemistry.org |

| Direct Alkylation | Urea, Alkylating Agent | Straightforward concept | Harsh conditions, poor selectivity, side reactions | rsc.org |

Derivatization from Simpler Urea Precursors

An alternative to building the urea core from scratch is to modify existing, simpler urea molecules. This approach is particularly relevant for creating unsymmetrical or highly substituted ureas. The synthesis of this compound, for instance, could be envisioned by the sequential alkylation of a simpler precursor like 1,3-dimethylurea (B165225). aidic.itatamanchemicals.com

The industrial synthesis of 1,3-dimethylurea is typically achieved through the ammonolysis reaction of urea with methylamine. aidic.itatamanchemicals.com Studies on this reaction have shown it to be a pseudo-first-order process that is unfavorable at excessively high temperatures or for extended reaction times due to side reactions. aidic.it Once formed, this N,N'-disubstituted urea can serve as a scaffold for further functionalization.

Direct N-alkylation of a pre-existing urea N-H bond presents a significant challenge due to the potential for multiple alkylations and low reactivity. rsc.org However, specific protocols have been developed to address this. One patented method describes the N-alkylation of ureas using an alkylating agent in the presence of a solid base and a phase-transfer catalyst, which facilitates the reaction under milder conditions. google.com Another approach uses N,N-dimethylformamide dialkyl acetals as the alkylating source for N-H compounds, offering a metal-free alternative. researchgate.net The synthesis of N,N-dimethylurea has also been achieved by reacting urea directly with dimethylamine (B145610) under neat (solvent-free), anhydrous conditions at elevated temperature and pressure. google.com

Advanced Synthetic Approaches for N-Substituted Ureas

Recent research has focused on developing more sustainable and efficient methods for urea synthesis, moving away from harsh reagents and conditions towards catalyst-free systems, aqueous media, and electrochemical protocols.

Catalyst-Free Nucleophilic Additions in Aqueous Media

A significant advancement in green chemistry is the development of synthetic methods that operate in water without the need for a catalyst. A particularly effective and scalable method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.orgrsc.orgresearchgate.net This process is mild, efficient, and produces a variety of mono-, di-, and cyclic ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. rsc.orgrsc.org

Water plays a crucial role in this reaction, acting not just as a solvent but as a promoter, leading to higher yields compared to reactions run with organic co-solvents or even in dry acetonitrile (B52724). rsc.org The methodology has proven suitable for gram-scale synthesis and has been applied to the one-pot synthesis of the agrochemical Isoproturon, demonstrating its industrial applicability. rsc.org Another innovative catalyst-free approach involves the reaction of catechol carbonate with amines, which proceeds to completion within seconds at room temperature under solvent-free conditions or in aqueous media. acs.org

Electrochemical Synthesis Protocols for Urea Derivatives

Electrochemical synthesis represents a promising and sustainable alternative to traditional industrial processes for producing urea and its derivatives. oaepublish.com These methods can operate under ambient conditions, utilizing renewable electricity to drive the reaction. oaepublish.comresearchgate.net The core of this approach is the electrochemical co-reduction of carbon dioxide with various nitrogen sources, such as ammonia (B1221849), nitrate (B79036) (NO₃⁻), or nitrite (B80452) (NO₂⁻), to facilitate C-N bond formation. oaepublish.comresearchgate.net

One novel protocol describes the synthesis of urea compounds directly from CO₂ and primary amines, a reaction triggered by the electroreduction of oxygen in ionic liquids. researchgate.netacs.org This process occurs under mild conditions at very low potentials and achieves high conversion rates. researchgate.net The key to enhancing the efficiency of electrochemical urea synthesis lies in designing effective catalysts that promote the C-N coupling reaction over the competing hydrogen evolution reaction. oaepublish.comnih.gov Recent progress has focused on developing advanced catalysts, such as metal-based systems, to improve conversion and selectivity. researchgate.netnih.gov

Key features of electrochemical urea synthesis are summarized in the table below.

| Feature | Description | Citation(s) |

| Reactants | CO₂, Nitrogen source (e.g., NH₃, NO₃⁻, amines) | oaepublish.comresearchgate.net |

| Conditions | Ambient temperature and pressure, driven by electrical potential | oaepublish.comacs.org |

| Advantages | Sustainable (uses renewable energy), mild conditions, resource utilization | oaepublish.comresearchgate.net |

| Challenges | Low C-N coupling efficiency, competition from hydrogen evolution reaction (HER), catalyst design | oaepublish.comnih.gov |

| Catalysts | Metal-based catalysts (e.g., PdCu, TiO₂, Cu-In₂O₃/C), diatomic catalysts (e.g., Fe-Ni pairs) | researchgate.netresearchgate.net |

Solvent-Free Reaction Conditions in Urea Synthesis

Eliminating solvents from chemical reactions is a core principle of green chemistry, as it reduces pollution and simplifies experimental procedures and work-up. ias.ac.in Several methods for urea synthesis have been successfully adapted to solvent-free, or solid-state, conditions. These reactions can be performed using the reactants alone or by incorporating them onto solid supports like clays (B1170129) or zeolites, with energy input from thermal processes or irradiation (microwave, ultrasound). ias.ac.in

For example, the reaction between catechol carbonate and amines to form ureas is highly efficient under solvent- and catalyst-free conditions. acs.org Similarly, a green approach has been developed for the high-yield synthesis of urea and thiourea (B124793) derivatives of tetramethylguanidine without any catalyst or solvent. researchgate.net This method is characterized by short reaction times and high product purity. researchgate.net The synthesis of certain N,N′-disubstituted dihydropyrimidinones via the Biginelli condensation can also be conducted under solvent-free conditions starting from N,N′-dimethylurea. atamanchemicals.com A patented process for producing N,N-dimethylurea involves reacting urea and dimethylamine "neat" under autogenous pressure, highlighting the feasibility of solvent-free conditions in industrial settings. google.com

Mechanistic Investigations of Urea Formation Reactions

The synthesis of unsymmetrical, tetra-substituted ureas such as this compound involves several established mechanistic pathways. These routes are often extensions of general urea synthesis methodologies, tailored to accommodate multiple, distinct substituents on the nitrogen atoms.

The formation of substituted ureas can proceed through various intermediates, depending on the chosen synthetic route. A predominant pathway in laboratory and fine chemical synthesis involves the reaction of an amine with an isocyanate. organic-chemistry.orgacs.orgcommonorganicchemistry.com For an unsymmetrical urea, this involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of an isocyanate.

Another significant pathway involves the in-situ generation of an isocyanate intermediate through rearrangement reactions, such as the Hofmann or Curtius rearrangements. organic-chemistry.org For instance, the Hofmann rearrangement of a primary amide, mediated by reagents like phenyliodine diacetate, generates an isocyanate which is then trapped by an amine to form the unsymmetrical urea. organic-chemistry.orgmdpi.com The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which undergoes rearrangement to the isocyanate. mdpi.com

The industrial synthesis of urea from ammonia and carbon dioxide provides a foundational understanding of the core reaction, although it primarily produces unsubstituted urea. This process occurs in two main steps:

A fast, exothermic reaction between ammonia and carbon dioxide to form ammonium (B1175870) carbamate (B1207046). ureaknowhow.comureaknowhow.com

A slower, endothermic dehydration of ammonium carbamate to produce urea and water. ureaknowhow.comureaknowhow.comworktribe.com

This two-step process highlights the formation of a key carbamate intermediate, a principle that extends to other synthesis methods. For instance, some modern, metal-free syntheses utilize CO2 directly with amines, where a carbamic acid intermediate is formed and subsequently dehydrated to yield an isocyanate, which then reacts with another amine. acs.org

Table 1: Key Intermediates in Urea Synthesis Pathways

| Pathway | Key Intermediate | Description | Reference |

|---|---|---|---|

| Amine + Isocyanate | Isocyanate | An amine acts as a nucleophile, attacking the isocyanate to form the urea linkage. | organic-chemistry.orgacs.org |

| Hofmann/Curtius Rearrangement | Isocyanate | Generated in-situ from an amide or acyl azide, which is then trapped by an amine. | organic-chemistry.orgresearchgate.net |

| Industrial (Ammonia + CO2) | Ammonium Carbamate | Formed from the exothermic reaction of reactants, which then dehydrates to urea. | ureaknowhow.comureaknowhow.com |

| Amine + CO2 | Carbamic Acid | Formed from the reaction of an amine and CO2, this intermediate is dehydrated to an isocyanate. | acs.org |

Kinetic models for the industrial process are complex, often represented by a set of differential equations that account for the formation and dehydration of the ammonium carbamate intermediate. ureaknowhow.com The rate of carbamate formation is significantly faster than its subsequent dehydration to urea. ureaknowhow.com

For syntheses involving isocyanate and amine precursors, the reaction rates can be very fast. The reaction between primary aliphatic amines and aromatic isocyanates, for example, can have a half-time estimated to be around 0.002 seconds. umn.edu Kinetic studies of the reaction between phenyl isocyanate and butan-1-ol, a related urethane (B1682113) formation, follow second-order kinetics, with rate constants dependent on temperature and the presence of catalysts. mdpi.com

Table 2: Selected Reaction Rate Constants for Urea Transformation Processes

| Process | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| Urea Hydrolysis | 0.0022 h⁻¹ | Flooded soil conditions | researchgate.net |

| Ammonia Volatilization | 0.0081 h⁻¹ | Flooded soil conditions | researchgate.net |

| Nitrification | 0.0010 h⁻¹ | Flooded soil conditions | researchgate.net |

| Denitrification | 0.0436 h⁻¹ | Flooded soil conditions | researchgate.net |

Note: The data in Table 2 pertains to urea transformation in soil, illustrating the application of kinetic studies, rather than direct synthesis.

Thermodynamically, the industrial synthesis of urea from ammonia and carbon dioxide is a balanced process. The initial formation of ammonium carbamate is a fast and exothermic reaction, releasing significant heat (approximately 157.5 kJ/mol). ureaknowhow.comureaknowhow.com Conversely, the subsequent conversion of ammonium carbamate into urea and water is a slow and slightly endothermic reaction, consuming heat (approximately 26.44 kJ/mol). ureaknowhow.comureaknowhow.com

In laboratory syntheses, such as the reaction of amines with isopropenyl carbamates, the reaction can be designed to be clean and irreversible, driving the process to completion and yielding high-purity products. commonorganicchemistry.comacs.org This avoids the equilibrium limitations seen in other methods.

Chemical Reactivity Profiling of Substituted Urea Structures

The reactivity of substituted ureas like this compound is dictated by the electronic and steric properties of the substituents on the nitrogen atoms. Analogues such as 1,3-dimethylurea serve as valuable models for understanding these reactions.

Substituted ureas react with various carbonyl compounds, particularly under acidic conditions. 1,3-Dimethylurea reacts with formaldehyde (B43269) to form hydroxymethyl-1,3-dimethylurea. atamanchemicals.com Unlike the reaction with unsubstituted urea, this system does not typically form polymers, making it a useful model for studying the kinetics and equilibria of urea-formaldehyde systems. atamanchemicals.com

In strongly acidic solutions, 1,3-dimethylurea reacts with benzil (B1666583) (an α-diketone) to yield 1,3-dimethyl-5,5-diphenylhydantoin. atamanchemicals.comrsc.org The proposed mechanism begins with the nucleophilic attack of the urea on the protonated benzil, forming a diol intermediate, with subsequent steps influenced by the elimination of water. atamanchemicals.comrsc.org Similarly, reactions with cyclohexane-1,2-dione can form ten-membered ring compounds. atamanchemicals.com

Kinetic studies on the reactivity of urea with a range of aldehydes and ketones show that dialdehydes, which require acidic conditions for activation, react more readily than monoaldehydes. nih.govacs.org The reaction rate is influenced by the proximity of the aldehyde groups and their electrophilicity. nih.govacs.org

Table 3: Products from Reactions of Substituted Ureas with Carbonyl Compounds

| Urea Analogue | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 1,3-Dimethylurea | Formaldehyde | Hydroxymethyl-1,3-dimethylurea | atamanchemicals.com |

| 1,3-Dimethylurea | Benzil | 1,3-Dimethyl-5,5-diphenylhydantoin | atamanchemicals.comrsc.org |

| 1,3-Dimethylurea | Butane-2,3-dione (Diacetyl) | 4,4′-Methylenebis-(1,3,5-trimethyl-4-imidazolin-2-one) | rsc.org |

| Urea | Aromatic Glyoxaldehydes | Cyclic adducts | nih.govacs.org |

The nitrosation of substituted ureas has been studied kinetically to understand the mechanism and factors influencing the reaction rate. The nitrosation of 1,3-dimethylurea in aqueous-perchloric acid medium has been investigated, with reaction progress followed spectrophotometrically. researchgate.net

The reaction mechanism and kinetics are highly sensitive to the solvent system. rsc.org In acetonitrile-water mixtures, the nitrosation of 1,3-dimethylurea is inhibited as the acetonitrile content increases to 70%. rsc.org In this range, the mechanism is likely similar to that in pure water and is not catalyzed by chloride ions. However, at acetonitrile concentrations above 70%, the reaction rate increases, and catalysis by halides becomes possible. rsc.org The catalytic efficiency of halides in this medium is the reverse of that observed in water, likely due to changes in solvation and nucleophilicity. rsc.org

Kinetic evidence suggests a change in the rate-limiting step with increasing catalyst concentration. The reaction rate tends toward a limiting value that depends only on the concentrations of nitrous acid and the urea. rsc.org This is consistent with a mechanism where the rate-limiting step becomes the rearrangement of an O-nitroso intermediate ('nitrosourea') to the final N-nitrosourea product, providing direct kinetic evidence that nitrosation of such amides occurs initially on the oxygen atom. rsc.org

Halogenation Reactions of Urea Compounds

Halogenation, a fundamental chemical reaction involving the introduction of one or more halogen atoms into a compound, is a significant transformation for urea derivatives. wikipedia.orgmt.com This process can occur at different positions on the urea molecule, primarily on the nitrogen atoms (N-halogenation) or on substituent groups, depending on the structure of the urea and the reaction conditions employed. The resulting halogenated ureas are valuable intermediates in organic synthesis.

The reactivity of ureas in halogenation reactions is influenced by the nature of the substituents on the nitrogen atoms. For instance, N-aryl ureas can undergo regioselective halogenation on the aromatic ring. A novel method for the ortho-halogenation of N-aryl ureas has been developed using an oxidative halodeboronation strategy. nih.gov This approach overcomes the common issue of obtaining mixtures of para and ortho/para substituted products that occurs with traditional electrophilic aromatic halogenation. nih.gov

The process involves a borylation step followed by an oxidative halogenation. This methodology has been shown to be effective for both iodination and bromination of a range of N-aryl urea substrates. nih.gov The reaction tolerates various functional groups on the aryl ring and different substituents on the urea nitrogen. For example, ureas with phenyl, p-fluorophenyl, benzyl, and propyl substituents have been successfully iodinated, affording the corresponding ortho-iodinated products in low to moderate yields. nih.gov

The table below summarizes the results for the deborylative iodination of various urea substrates.

Table 1: Deborylative Iodination of N-Aryl Urea Substrates

| Substrate (R group on Urea) | Product | Yield (%) |

|---|---|---|

| Phenyl | 7o | 63 |

| p-Fluorophenyl | 7p | 41 |

| Benzyl | 7q | 35 |

| Propyl | 7r | 36 |

Data sourced from a study on regioselective ortho-halogenation. nih.gov

Another important class of halogenation reactions involving urea compounds is N-halogenation, where a halogen atom is attached directly to a nitrogen atom. Molecules containing nitrogen-halogen bonds are synthetically useful as they allow for electrophilic or radical reactivity at the nitrogen center. researchgate.netresearchgate.net Biocatalytic approaches using vanadium-dependent haloperoxidase (VHPO) enzymes have been explored for the selective N-halogenation of amidine derivatives, which share structural similarities with ureas. researchgate.netchemrxiv.org These enzymatic methods offer a pathway for selective halogenation under mild conditions. researchgate.net

The urea moiety itself can also act as a directing group to control the stereoselectivity of halogenation reactions on other parts of a molecule. For example, a urea directing group installed on alkenes can facilitate the catalytic asymmetric dihalogenation of the double bond. researchgate.net This strategy helps to control the regioselectivity of the transformation by anchoring the halogen nucleophiles. researchgate.net

While direct halogenation of tetrasubstituted ureas like this compound is less commonly documented in terms of specific research findings, the principles of N-halogenation and halogenation of substituent groups would apply. The absence of N-H bonds in fully substituted ureas like this compound precludes direct N-halogenation via deprotonation. However, radical halogenation of the ethyl or methyl groups could potentially occur under appropriate conditions, such as using free radical initiators.

Computational and Theoretical Chemistry of 1,3 Diethyl 1,3 Dimethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These calculations solve the Schrödinger equation, or approximations of it, to map out the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. In urea (B33335) chemistry, DFT is employed to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties like the band gap and dielectric constant. For instance, first-principles calculations based on DFT have been successfully applied to study related compounds like 1,3-Dimethyl Urea. Such studies can determine structural parameters and compute the Electron Density of States (EDOS), which in turn provides the band gap. For 1,3-Dimethyl Urea, a simulated band gap of 3.3 eV has been reported, a value that is indicative of materials with potential nonlinear optical (NLO) applications. DFT calculations can also be used to determine the dielectric constant of urea derivatives, which is a measure of their ability to store electrical energy in an electric field.

Calculated Properties of 1,3-Dimethyl Urea using DFT

| Property | Calculated Value |

|---|---|

| Band Gap | 3.3 eV |

| Average Dielectric Constant | 2.07 |

Representative Frontier Orbital Energies for Substituted Aromatic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| trans-stilbene | -5.6 | -1.2 | 4.4 |

| 1,1,2,2-tetramethyl-1,2-diphenyldisilane | -5.8 | -0.8 | 5.0 |

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in a condensed phase, such as in solution.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can provide a detailed picture of processes such as solvation and hydration. For urea and its derivatives, MD simulations are used to understand their interactions with water molecules and their effect on the structure of water. nih.gov These simulations can reveal how the urea derivative is accommodated within the hydrogen bond network of water and can provide insights into its local environment. nih.gov Such studies are crucial for understanding the solubility and partitioning behavior of the compound.

The solvation free energy is a critical thermodynamic quantity that describes the energy change when a molecule is transferred from the gas phase to a solvent. Accurate prediction of solvation free energy is essential for understanding a compound's solubility and its distribution between different phases. researchgate.net Various computational methods have been developed to calculate solvation free energies, ranging from continuum solvent models to explicit solvent simulations. nih.govresearchgate.net For example, methods like ESE-PM7 have been developed for the rapid calculation of solvation free energies in both aqueous and non-aqueous solutions. nih.gov These methods can be tested against a large set of molecules to determine their accuracy, often reported as the mean absolute error (MAE). nih.gov

Mean Absolute Errors (MAEs) in Solvation Free Energy (ΔG°solv) for Neutral Solutes using ESE-PM7

| Solvent Type | MAE (kcal/mol) |

|---|---|

| Aqueous | 1.62 |

| Polar Protic | 0.97 |

| Polar Aprotic | 0.74 |

| Nonpolar | 0.51 |

Ligand-Protein Interaction Studies via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijpsr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. For substituted ureas, molecular docking can be used to investigate their potential to interact with specific protein targets. The docking process involves placing the ligand in various conformations and orientations within the binding site of the protein and calculating a "docking score" that estimates the binding affinity. ijpsr.com The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ijpsr.com For instance, studies on 1,3-disubstituted urea derivatives have used molecular docking to explore their binding affinity to enzymes like epoxide hydrolase. ijpsr.com

Example Docking Scores for Substituted Ureas against a Protein Target

| Ligand | Docking Score (kcal/mol) |

|---|---|

| Co-crystallized Ligand | -3.77 |

| 1,3-disubstituted urea derivative (6s) | -8.03 |

Computational Assessment of Binding Affinities for Urea Derivatives

Computational methods are instrumental in predicting how strongly a ligand, such as a urea derivative, will bind to a biological target, typically a protein or enzyme. This binding affinity is a key determinant of a compound's potential efficacy. Techniques like molecular docking and molecular dynamics (MD) simulations are employed to estimate these interactions.

One common approach for calculating binding affinities is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. For instance, in studies of Schiff-base urea derivatives as potential dual α-amylase and α-glucosidase inhibitors, MM/GBSA calculations were used to determine binding energies. For one compound, the calculated binding energies were -22.9 kcal/mol for α-amylase and -20.7 kcal/mol for α-glucosidase, indicating strong binding to the target receptors. tandfonline.com

The binding affinity of urea derivatives is heavily influenced by their ability to act as hydrogen-bond donors. nih.gov Quantum-chemical analyses reveal that modifications to the urea structure, such as the introduction of electron-withdrawing substituents, can enhance the positive charge on the NH groups, making them better hydrogen-bond donors and thus increasing binding strength. nih.gov Computational studies on bis-aryl urea derivatives as Limk1 inhibitors have successfully used 3D-QSAR models and molecular docking to explore and predict binding affinities, guiding the design of new, more potent compounds. nih.gov

Thermodynamic studies, often supported by computational models, also provide a deep understanding of binding. For example, investigations into anion binding by ureido-calix nih.govarene derivatives in acetonitrile (B52724) have shown that the stability of the resulting complexes generally follows the basicity of the anions. acs.org Such studies highlight that urea moieties are effective receptors for anions, a principle that underpins their interaction with negatively charged residues in protein binding sites. acs.org

| Compound Type | Target | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Schiff-base Urea Derivative (3g) | α-amylase | MM/GBSA | -22.9 | tandfonline.com |

| Schiff-base Urea Derivative (3g) | α-glucosidase | MM/GBSA | -20.7 | tandfonline.com |

| Schiff-base Urea Derivative (5f) | α-amylase | MM/GBSA | -15.9 | tandfonline.com |

Identification of Pharmacophoric Features and Key Binding Site Interactions (e.g., Hydrogen Bonding with Amino Acid Residues)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For urea derivatives, the core pharmacophoric feature is the urea moiety itself, which is an excellent hydrogen-bond donor and acceptor. tandfonline.com

The two N-H groups of a disubstituted urea can act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This allows urea compounds to form strong and specific hydrogen bonds with amino acid residues in the active site of a protein. tandfonline.commdpi.com The ability to form multiple hydrogen bonds is a key reason for their widespread use in supramolecular chemistry and drug design. nih.gov

Computational studies, including molecular docking and DFT (Density Functional Theory), are used to visualize and analyze these interactions. For example, docking analyses of diaryl urea derivatives in the active site of B-RAF have identified essential hydrogen-bonding interactions that are critical for their inhibitory activity. nih.gov Similarly, studies on urea derivatives acting as anion receptors show that the binding pocket is often highly preorganized, allowing for cooperative binding through multiple hydrogen bond donor groups. mdpi.com

The geometry of the urea group is also crucial. In N,N,N'-trisubstituted ureas, the participation of the remaining N-H group in hydrogen bonding can influence reaction equilibria and the stability of the molecule. mdpi.com The planarity of the urea group, influenced by its substituents, affects its ability to fit into binding pockets and form optimal hydrogen bonds. nih.gov

| Pharmacophoric Feature | Description | Role in Binding Site Interaction |

|---|---|---|

| Hydrogen Bond Donors | The two N-H groups on the urea core. | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on amino acid residues like Asp, Glu, or the protein backbone. mdpi.com |

| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) of the urea core. | Forms hydrogen bonds with donor groups (e.g., amide N-H) on amino acid residues like Asn, Gln, or the protein backbone. mdpi.com |

| Planar Core | The relatively rigid, planar structure of the urea group. | Facilitates stacking interactions (e.g., with aromatic rings of Phe, Tyr, Trp) and provides a scaffold for positioning substituents into specific pockets. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Ureas

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For substituted ureas, SAR analyses focus on modifying the substituents on the nitrogen atoms to optimize potency and selectivity. nih.gov

Key findings from SAR studies on various urea derivatives include:

Bulky Groups: For certain targets, such as anti-tuberculosis agents, a bulky aliphatic ring system (like adamantyl or cyclooctyl) on one side of the urea and an aryl ring on the other leads to maximal activity. nih.gov

Aromatic Substituents: In diaryl urea derivatives designed as B-RAF inhibitors, the size, aromaticity, and polarizability of the aryl groups significantly affect inhibitory activity. nih.gov

Lipophilicity: In sulphonyl ureas, the lipophilicity of the substituents is crucial for potency. Propyl and higher homologues on the terminal nitrogen are active, whereas methyl and ethyl substituents show no activity. youtube.com

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical equations that relate the chemical structure to biological activity. hilarispublisher.com Both 2D and 3D-QSAR models are developed for urea derivatives. These models use molecular descriptors (e.g., steric, electronic, hydrophobic properties) to predict the activity of new compounds. nih.govvlifesciences.com For example, 3D-QSAR models developed for cyclic urea HIV-1 protease inhibitors showed that steric and electrostatic effects have nearly equal contributions to their inhibitory activity. acs.org Similarly, QSAR studies on Limk inhibitors demonstrated good predictive abilities, which successfully guided the design of new, potent, and selective compounds. nih.gov

| Structural Modification | Observed Effect on Activity | Example Target Class | Reference |

|---|---|---|---|

| Addition of bulky aliphatic/cyclic groups at R1 | Increased activity | Anti-tuberculosis agents | nih.gov |

| Addition of bulky aromatic groups at R2 | Increased selectivity | Melanocortin-4 receptor (mMC4R) agonists | nih.gov |

| Introduction of electron-withdrawing groups on aryl rings | Increased hydrogen-bonding strength and activity | Anion receptors, various enzymes | mdpi.com |

| Increasing lipophilicity of N-substituents | Increased potency | Sulphonyl ureas (oral hypoglycemic agents) | youtube.com |

Thermodynamic Property Predictions and Solubility Modeling

The thermodynamic properties and solubility of a compound are critical for its development as a potential therapeutic agent. Computational chemistry offers powerful tools for predicting these characteristics.

For 1,3-dimethylurea (B165225), a close structural analog of this compound, thermodynamic parameters for its synthesis have been determined experimentally. The reaction was found to be an exothermic, spontaneous, and entropy-increasing process. cetjournal.it Such data is invaluable for understanding the compound's stability and formation.

Molecular dynamics (MD) simulations are a key method for predicting solubility. These simulations model the interactions between solute (urea derivative) and solvent (typically water) molecules at an atomic level. nih.gov Studies using MD simulations have been employed to predict the aqueous solubility of urea by calculating the chemical potentials of the compound in its crystal and solution states. researchgate.netresearchgate.net Constant Chemical Potential Molecular Dynamics (CµMD) is another advanced technique used to overcome limitations of direct simulation methods and has been applied to predict the solubility of different urea polymorphs. researcher.lifechemrxiv.org

These computational models can reveal how substituents affect solubility. For example, molecular dynamics studies on a series of urea derivatives (urea, methylurea, ethylurea, and butylurea) showed that their ability to enhance the solubility of a poorly water-soluble drug correlated with their degree of self-aggregation in aqueous solution. nih.gov This aggregation is driven by the restoration of the normal water structure, a hydrophobic effect. nih.gov The volumetric properties of mixtures of 1,3-dimethylurea and water have also been studied across a range of temperatures, revealing a hydrophobic nature for the 1,3-dimethylurea molecule. researchgate.net

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| Enthalpy (ΔH) | -1.92 kJ/mol | The reaction is exothermic (releases heat). cetjournal.it |

| Gibbs Free Energy (ΔG) | -8.51 J/mol | The reaction is spontaneous under the studied conditions. cetjournal.it |

| Entropy (ΔS) | 15.96 J/(mol·K) | The reaction leads to an increase in disorder. cetjournal.it |

Future Research Perspectives and Emerging Trends in 1,3 Diethyl 1,3 Dimethylurea Chemistry

Development of Sustainable Synthetic Methodologies for Substituted Ureas

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of substituted ureas is no exception. Traditional methods for producing urea (B33335) derivatives often rely on hazardous reagents like phosgene (B1210022). nih.gov Consequently, significant research is focused on developing safer and more sustainable alternatives.

Key trends in this area include:

Phosgene-Free Reagents: The use of safer phosgene substitutes, such as N,N'-Carbonyldiimidazole (CDI), is a well-established green alternative that avoids the handling of highly toxic gas. nih.gov

Carbon Dioxide as a C1 Building Block: A highly attractive green approach involves utilizing carbon dioxide (CO2), a renewable and non-toxic C1 source, for the synthesis of ureas. rsc.orgvapourtec.com This method not only provides a sustainable pathway but also contributes to carbon capture and utilization efforts. ureaknowhow.com

Solvent-Free and Catalysis-Free Reactions: Research has demonstrated the feasibility of synthesizing urea derivatives from amines and CO2 in the absence of any catalysts or organic solvents, representing a significant advancement in resource-efficient processes. rsc.orgtpu.ru These solvent-free methods are more environmentally friendly and simpler in terms of hardware design. tpu.ru

Continuous-Flow Synthesis: Flow chemistry is emerging as a powerful tool for the synthesis of substituted ureas. acs.orgacs.org Continuous-flow systems offer advantages such as enhanced safety, shorter reaction times, and easier scalability, making them ideal for industrial production. vapourtec.comacs.org This technology has been successfully applied to the synthesis of non-symmetrical ureas, including active pharmaceutical ingredients. acs.org

| Methodology | Key Features | Sustainability Advantages | References |

|---|---|---|---|

| Traditional (e.g., Phosgene) | Involves highly toxic reagents. | Low | nih.gov |

| Phosgene Substitutes (e.g., CDI) | Uses safer, solid reagents. | Medium | nih.gov |

| CO2 as Feedstock | Utilizes a renewable, non-toxic C1 source. | High | rsc.orgvapourtec.comureaknowhow.com |

| Solvent-Free Synthesis | Eliminates organic solvents and potentially catalysts. | Very High | rsc.orgtpu.ru |

| Continuous-Flow Chemistry | Enables rapid, controlled, and scalable reactions. | High | vapourtec.comacs.orgacs.org |

Advanced Characterization of Dynamic Molecular Interactions in Solution and Solid State

Understanding the precise three-dimensional structure and dynamic behavior of molecules like 1,3-Diethyl-1,3-dimethylurea is crucial for predicting their properties and designing new applications. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling to probe these molecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful technique for investigating the structural and dynamic properties of urea derivatives in their solid form. researchgate.net It can provide detailed information on molecular conformation and motions over a wide range of temperatures. researchgate.netuni-stuttgart.de Studies on urea inclusion compounds, for example, use solid-state NMR to explore the behavior of guest molecules within the urea host structure. uni-stuttgart.de

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise atomic arrangement in the solid state. For example, the crystal structure of a related compound, 1,3-Diethyl-1,3-diphenylurea, revealed that the coordination environment around the nitrogen atoms is nearly planar due to amide-type resonance and interaction with the phenyl groups. nih.govresearchgate.net Such studies also elucidate intermolecular interactions, like the C—H⋯O contacts that form dimers in the crystal lattice. nih.gov

Computational and Theoretical Chemistry: Density Functional Theory (DFT) calculations are increasingly used alongside experimental methods to aid in spectral assignment and provide deeper insight into molecular structure and properties. nih.govst-andrews.ac.uk A combined solid-state NMR and DFT approach has been shown to successfully reproduce observed chemical shifts in complex systems. nih.gov Furthermore, molecular dynamics simulations are employed to study the conformational preferences and dynamic behavior of urea derivatives in solution. nih.gov

| Technique | Information Obtained | State | References |

|---|---|---|---|

| Solid-State NMR | Molecular conformation, dynamics, guest-host interactions. | Solid | researchgate.netuni-stuttgart.de |

| X-ray Crystallography | Precise 3D atomic structure, bond lengths/angles, intermolecular packing. | Solid (Crystal) | nih.govresearchgate.net |

| Computational Chemistry (DFT, MD) | Conformational preferences, spectral prediction, dynamic behavior in solution. | Solid & Solution | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. For urea derivatives, these computational tools can accelerate the discovery of compounds with desired properties by predicting their behavior before synthesis, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key application of ML in chemistry. It establishes a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov QSAR studies on urea-substituted compounds have been used to identify key structural features—such as size, lipophilicity, and polarizability—that drive their activity as, for example, anti-malarial agents or B-RAF kinase inhibitors. nih.govnih.govdundee.ac.uk

In Silico Screening and Molecular Docking: Computational techniques are used to screen virtual libraries of urea derivatives against biological targets. Molecular docking simulates the binding of a molecule to a protein's active site, predicting its binding affinity and orientation. nih.govtandfonline.com This information is crucial for designing potent and selective enzyme inhibitors and helps to explain the mechanism of action at a molecular level. tandfonline.comtandfonline.com

ADME/Toxicity Prediction: AI and ML models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new drug candidates. researchgate.net By evaluating these properties early in the design phase, researchers can prioritize compounds with more favorable drug-like profiles. researchgate.netubbcluj.ro

Expanding Biomedical Applications Through Novel Target Identification

The urea functional group is a key structural motif in numerous clinically approved drugs and bioactive compounds. acs.org Research into N,N'-disubstituted ureas, including compounds structurally related to this compound, continues to uncover new therapeutic possibilities by identifying novel biological targets.

Enzyme Inhibition: Substituted ureas are a versatile class of enzyme inhibitors. They have been extensively investigated as inhibitors of protein kinases, which play a critical role in cell signaling and are major targets in cancer therapy (e.g., Sorafenib) and inflammatory diseases (e.g., Doramapimod). nih.govlongdom.org Other key enzyme targets include soluble epoxide hydrolase (sEH), urease, and fatty acid amide hydrolase (FAAH). nih.govresearchgate.netnih.gov

Novel Therapeutic Areas: Beyond kinase inhibition, research is expanding into new areas. For instance, N,N'-disubstituted ureas have shown promise as novel antiplatelet agents for the prevention and treatment of thrombosis. nih.govbenthamdirect.com Additionally, certain urea derivatives have demonstrated potential as antimicrobial agents, with activity against bacteria like Acinetobacter baumannii. mdpi.com

Targeted Drug Design: The ability to fine-tune the substituents on the urea nitrogen atoms allows for the precise design of molecules that can interact with specific biological targets. The urea moiety itself often plays a crucial role by forming key hydrogen bonds with the target protein, anchoring the molecule in the binding site. ijrpc.com

| Target Class | Specific Examples | Therapeutic Area | References |

|---|---|---|---|

| Protein Kinases | VEGFR, PDGFR, p38 MAPK, B-RAF | Oncology, Inflammation | nih.govlongdom.org |

| Hydrolases | Soluble Epoxide Hydrolase (sEH), Urease, FAAH | Inflammation, Gastric Disorders, Pain | nih.govresearchgate.netnih.gov |

| Other Enzymes | Carbonic Anhydrase, Acetylcholinesterase | Various Metabolic/Neurological Disorders | ubbcluj.ro |

| Platelet Receptors | Cyclooxygenase-1 (COX-1) | Cardiovascular Disease | nih.govbenthamdirect.com |

Elucidating Complex Environmental Transformation Pathways and Metabolites

Biodegradation: The primary pathway for the environmental transformation of simple dialkylureas is likely to be biodegradation. For example, 1,3-Dimethylurea (B165225) is classified as readily biodegradable, with studies showing over 93% degradation within 10 days in the presence of activated sludge. oecd.org It is also fairly rapidly mineralized in unsterilized soil. oecd.org

Abiotic Degradation: Abiotic processes such as hydrolysis and photolysis are also considered. While the amide structure is potentially susceptible to hydrolysis, the rate for 1,3-Dimethylurea is calculated to be extremely slow, with a half-life of over a year. oecd.org Photo-oxidation via reaction with hydroxyl radicals in the atmosphere is predicted to be a more significant, though still relatively slow, degradation pathway. oecd.org

Metabolite Identification: A key area of future research will be the identification of the metabolites formed during biotic and abiotic degradation. Understanding these transformation products is essential for a complete assessment of the compound's environmental risk.

Potential for Nitrosourea Formation: It is noted that under certain conditions, such as the presence of nitrite (B80452), there is a potential for the formation of carcinogenic nitrosoureas from simple urea derivatives. oecd.org This transformation pathway requires careful consideration in environmental risk assessments.

Based on fugacity modeling of 1,3-Dimethylurea, the vast majority of the substance is predicted to partition into the aqueous compartment if released into the environment, with negligible amounts in the air. oecd.org Due to a low octanol-water partition coefficient (log KOW), it is not likely to bioaccumulate. oecd.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diethyl-1,3-dimethylurea, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted phenyl isocyanates with secondary amines under anhydrous conditions can yield urea derivatives. Purity optimization involves:

- Purification : Recrystallization using ethanol or acetonitrile to remove unreacted starting materials.

- Analytical Validation : Confirming purity via HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry) .

- Impurity Control : Monitoring hydrolyzable chlorides and residual solvents using titrimetric or spectroscopic methods .

Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- FT-IR : Look for urea C=O stretching vibrations (~1640–1680 cm⁻¹) and N-H bending modes (~1500–1550 cm⁻¹).

- NMR : H NMR should show peaks for ethyl/methyl groups (δ 1.0–1.5 ppm for CH₃; δ 3.3–4.0 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm). C NMR will confirm carbonyl (C=O) at ~155–160 ppm .

- UV-Vis/Fluorescence : Photochemically induced fluorescence (PIF) studies under UV irradiation in solvents like methanol or acetonitrile can detect stabilizer degradation products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Store in airtight containers away from light and oxidizing agents to avoid degradation.

- Waste Disposal : Follow institutional guidelines for urea derivatives, as some degradation products (e.g., nitroso compounds) may be carcinogenic .

Advanced Research Questions

Q. How do degradation pathways of this compound in propellants influence stabilizer efficiency, and what analytical methods detect these byproducts?

- Methodological Answer :

- Degradation Mechanisms : Hydrolysis and nitrosation under high-temperature or oxidative conditions produce nitroso derivatives (e.g., nitrosoethyl dimethylurea), which reduce stabilizer efficacy.

- Detection Methods :

- HPLC-MS : Identifies degradation products via retention time and mass fragmentation patterns.

- Electrochemical Sensors : Screen for nitroso compounds using cyclic voltammetry .

- Fluorescence Spectroscopy : Monitor PIF signals to track degradation kinetics in real-time .

Q. How can computational methods model the non-crystallographic C2 symmetry of this compound, and what insights do they provide into its stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate conformational flexibility to assess steric hindrance between ethyl/methyl groups.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-N and C=O bonds to predict thermal stability.

- Crystallographic Software : Use SHELXL for refining X-ray diffraction data to validate symmetry and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do solvent polarity and UV irradiation parameters affect the photochemically induced fluorescence (PIF) of this compound, and how can this be optimized for quantitative analysis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluorescence intensity due to reduced quenching effects.

- UV Parameters : Optimize irradiation time (e.g., 10–30 minutes) and wavelength (254–365 nm) to maximize signal-to-noise ratios.

- Calibration Curves : Use standard solutions in methanol to establish linear ranges (e.g., 0.1–10 µg/mL) for quantification .

Data Contradictions and Recommendations

- Safety Classification : While and do not classify the compound as hazardous, highlights potential carcinogenicity in nitroso derivatives. Researchers should prioritize degradation product analysis and adhere to strict handling protocols .

- Analytical Methods : Spectrophotometry () is cost-effective but less specific than HPLC ( ). Cross-validate results with multiple techniques for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.